

Application Notes: Immunohistochemical Staining with Abol-X Antibody

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Compound of Interest

Compound Name: Abol-X

Cat. No.: B1202269

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Introduction

Abol-X is a highly specific and sensitive monoclonal antibody designed for the immunohistochemical (IHC) detection of the **Abol-X** protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. These application notes provide a detailed protocol and expected results for researchers, scientists, and drug development professionals utilizing **Abol-X** for the qualitative and semi-quantitative analysis of **Abol-X** protein expression in tissues. Immunohistochemistry (IHC) is a powerful technique that utilizes the principle of antibodies binding specifically to antigens in biological tissues to visualize the distribution and localization of biomarkers.^{[1][2]}

Product Information

Product Name	Abol-X Monoclonal Antibody
Clone	AX-123
Isotype	Rabbit IgG
Applications	Immunohistochemistry (Paraffin)
Species Reactivity	Human, Mouse, Rat
Storage	Store at 2-8°C. Do not freeze.
Regulatory	For Research Use Only.

Quantitative Data Summary

The following tables provide recommended starting dilutions and incubation conditions for the **Abol-X** antibody. It is important to note that optimal conditions may vary depending on the specific tissue type and experimental setup, and should be determined by the end-user.[3]

Table 1: Recommended Antibody Dilutions

Application	Recommended Starting Dilution	Dilution Range
Immunohistochemistry (FFPE)	1:100	1:50 - 1:200

Table 2: Incubation Conditions

Step	Temperature	Time
Primary Antibody Incubation	4°C	Overnight
Room Temperature	1-2 hours	
Secondary Antibody Incubation	Room Temperature	30-60 minutes
Enzyme Conjugate Incubation	Room Temperature	30 minutes

Experimental Protocols

This protocol is a general guideline for the use of **Abol-X** antibody on FFPE tissue sections.

I. Specimen Preparation

- Fixation: Fix freshly dissected tissue (less than 5mm thick) in 10% neutral buffered formalin for 18-24 hours at room temperature.
- Dehydration: Dehydrate the tissue through a series of graded alcohols (e.g., 70%, 80%, 95%, and 100% ethanol) for 3 minutes each.[\[4\]](#)
- Clearing: Clear the tissue in two changes of xylene for 5 minutes each.[\[4\]](#)[\[5\]](#)
- Infiltration and Embedding: Immerse the tissue in molten paraffin wax at 56-58°C for at least two changes of 1 hour each, then embed in a paraffin block.[\[6\]](#)
- Sectioning: Cut 4-5 μ m thick sections using a microtome and mount on positively charged slides.
- Drying: Dry the slides in an oven at 60°C for at least 1 hour.

II. Staining Protocol

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Immerse slides in two changes of 100% ethanol for 3 minutes each.
 - Immerse slides in 95% ethanol for 1 minute.[\[7\]](#)
 - Immerse slides in 80% ethanol for 1 minute.[\[7\]](#)
 - Rinse in running deionized water for 5 minutes.[\[7\]](#)
- Antigen Retrieval:
 - Heat-Induced Epitope Retrieval (HIER) is recommended.
 - Immerse slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0).[\[5\]](#)[\[7\]](#)

- Heat the jar in a steamer or water bath at 95-100°C for 20-30 minutes.[\[5\]](#)[\[7\]](#)
- Allow the slides to cool in the buffer for 20 minutes at room temperature.[\[5\]](#)
- Rinse slides with Phosphate Buffered Saline (PBS).
- Peroxidase Blocking:
 - Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.[\[1\]](#)
 - Rinse slides with PBS.
- Blocking:
 - Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber to reduce non-specific background staining.[\[1\]](#)[\[7\]](#)
- Primary Antibody Incubation:
 - Dilute the **Abol-X** primary antibody to the optimal concentration in antibody diluent.
 - Incubate the sections with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[\[1\]](#)[\[7\]](#)
 - Wash slides three times with PBS for 5 minutes each.[\[1\]](#)
- Secondary Antibody and Detection:
 - This protocol utilizes a biotin-free polymer-based detection system for enhanced sensitivity and reduced background.[\[3\]](#)
 - Apply the HRP-polymer conjugated secondary antibody to the sections and incubate for 30-60 minutes at room temperature.[\[3\]](#)
 - Wash slides three times with PBS for 5 minutes each.
- Chromogen Development:

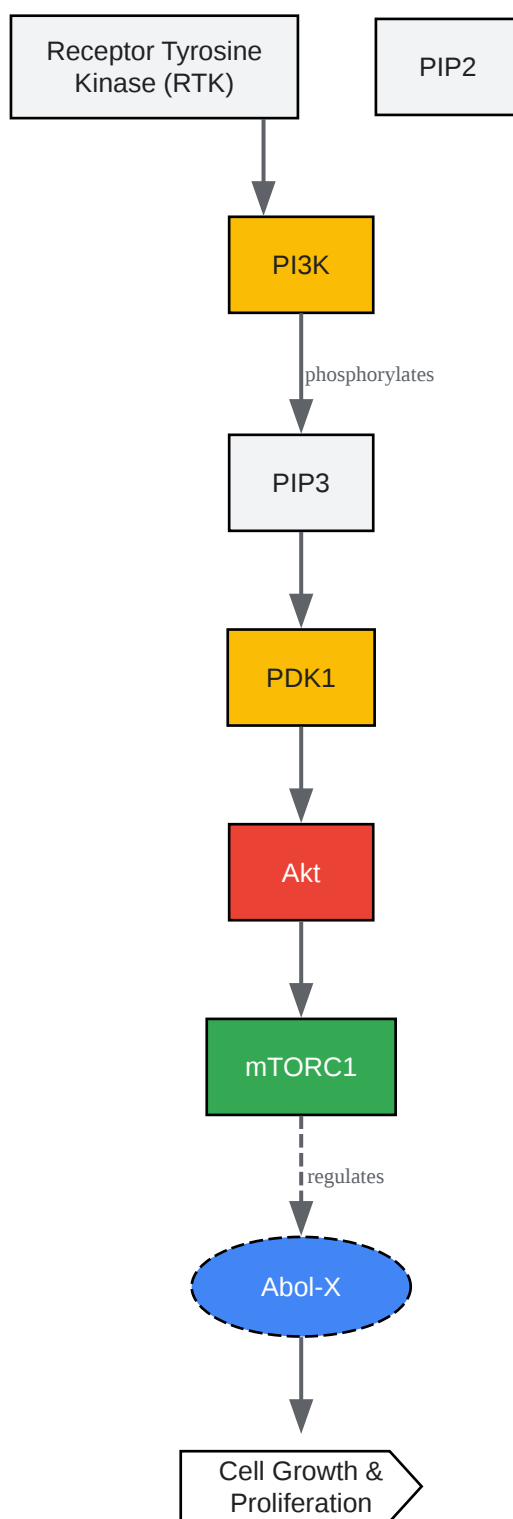
- Apply 3,3'-Diaminobenzidine (DAB) substrate-chromogen solution and incubate for 5-10 minutes, or until the desired stain intensity is reached.[5][7] Caution: DAB is a potential carcinogen. Handle with appropriate personal protective equipment.[5][7]
- Rinse slides with deionized water to stop the reaction.[7]
- Counterstaining:
 - Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.[1][5]
 - Rinse gently with running tap water.
 - "Blue" the sections in a suitable bluing reagent or tap water.
- Dehydration and Mounting:
 - Dehydrate the sections through graded alcohols (95% and 100% ethanol).[5]
 - Clear in xylene.[5]
 - Coverslip with a permanent mounting medium.[5]

Visualization and Interpretation

- Positive Staining: A brown precipitate indicates the presence of the **Abol-X** protein.
- Localization: Note the subcellular localization of the staining (e.g., nuclear, cytoplasmic, membranous).
- Negative Control: A negative control, omitting the primary antibody, should be included to assess non-specific staining from the detection system.[3]

Signaling Pathway

The **Abol-X** protein is hypothesized to be a downstream effector in the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[8] Aberrant activation of this pathway is common in many cancers.[8][9]

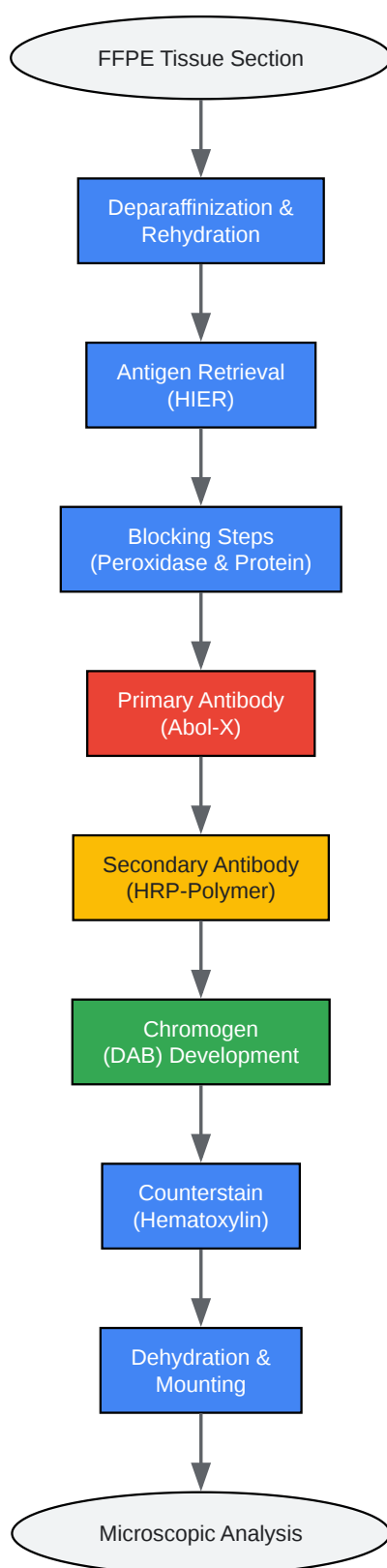


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Caption: PI3K/Akt/mTOR signaling pathway with hypothetical involvement of **Abol-X**.

Experimental Workflow

The following diagram outlines the major steps in the immunohistochemical staining process using the **Abol-X** antibody.



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Caption: General workflow for immunohistochemical staining.

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